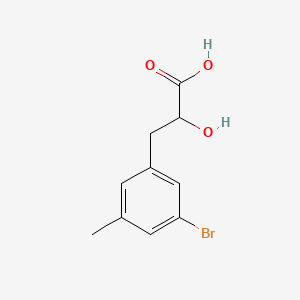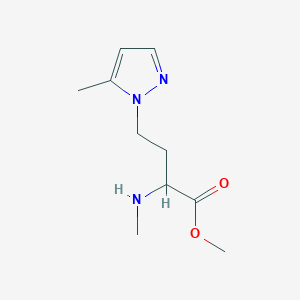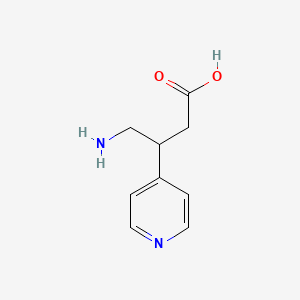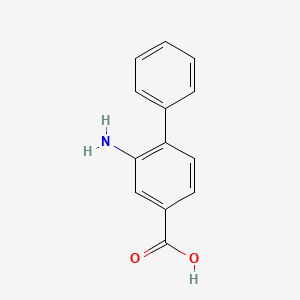![molecular formula C5H2Br2N2S B13545377 5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
5,7-Dibromoimidazo[4,3-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromoimidazo[4,3-b][1,3]thiazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a brominated carbonyl compound. The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of brominated intermediates to achieve high yields and purity .
化学反応の分析
Types of Reactions
5,7-Dibromoimidazo[4,3-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,3-b][1,3]thiazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
5,7-Dibromoimidazo[4,3-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and antitumor activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of various functional materials, including dyes and polymers, due to its unique electronic properties.
作用機序
The mechanism of action of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of certain enzymes, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s bromine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
Imidazo[4,3-b][1,3]thiazole: The parent compound without bromine substitution.
5-Bromoimidazo[4,3-b][1,3]thiazole: A mono-brominated derivative.
7-Bromoimidazo[4,3-b][1,3]thiazole: Another mono-brominated derivative.
Uniqueness
5,7-Dibromoimidazo[4,3-b][1,3]thiazole is unique due to the presence of two bromine atoms at positions 5 and 7, which significantly enhances its reactivity and biological activity compared to its mono-brominated and non-brominated counterparts. This dual bromination allows for more versatile chemical modifications and potentially greater therapeutic efficacy .
特性
分子式 |
C5H2Br2N2S |
|---|---|
分子量 |
281.96 g/mol |
IUPAC名 |
5,7-dibromoimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H2Br2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H |
InChIキー |
XONJQWXYPFMMAC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C(N=C(N21)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)







